molecular formula C14H24N2O3S B12691142 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid CAS No. 84100-60-7

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid

Cat. No.: B12691142
CAS No.: 84100-60-7
M. Wt: 300.42 g/mol
InChI Key: ZRUAQCLXACBIRB-UHFFFAOYSA-N
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Description

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is a sulfonic acid derivative featuring a diethylamino-substituted phenyl group linked via an amino bridge to a butane chain terminating in a sulfonic acid moiety.

Properties

CAS No.

84100-60-7

Molecular Formula

C14H24N2O3S

Molecular Weight

300.42 g/mol

IUPAC Name

4-[4-(diethylamino)anilino]butane-1-sulfonic acid

InChI

InChI=1S/C14H24N2O3S/c1-3-16(4-2)14-9-7-13(8-10-14)15-11-5-6-12-20(17,18)19/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,18,19)

InChI Key

ZRUAQCLXACBIRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCCCS(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

EINECS 282-140-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is in the field of analytical chemistry, particularly in HPLC. This compound can be effectively separated and analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid is replaced with formic acid. The method is scalable and applicable for isolating impurities and conducting pharmacokinetic studies .

Pharmaceutical Research

Drug Development
In pharmaceutical research, 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid serves as a critical intermediate for synthesizing various drug compounds. Its structural properties allow it to interact favorably with biological systems, making it a candidate for developing new therapeutic agents. For instance, studies have indicated that this compound can enhance the solubility and bioavailability of certain drugs .

Biochemical Applications

Bioconjugation and Labeling
The compound's amino groups enable it to participate in bioconjugation reactions, which are essential for labeling biomolecules in biochemical assays. This application is significant in developing diagnostic tools and therapeutic agents where precise targeting of cells or tissues is necessary. The ability to modify proteins or nucleic acids with this sulfonic acid enhances their stability and solubility in aqueous environments .

Material Science

Polymer Chemistry
In material science, 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is utilized as a functional monomer in the synthesis of polymers. Its incorporation into polymer matrices can impart unique properties such as increased hydrophilicity and ion-exchange capabilities. This application is particularly relevant in the development of advanced materials for sensors and membranes .

Case Studies

Study Application Findings
Study on HPLC MethodologyAnalytical ChemistryDemonstrated effective separation using reverse phase HPLC with scalability for pharmacokinetics .
Drug Solubility EnhancementPharmaceutical ResearchEnhanced solubility profiles of specific drug formulations leading to improved bioavailability .
Bioconjugation TechniquesBiochemical ApplicationsSuccessful labeling of proteins using 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid, improving assay sensitivity .
Polymer DevelopmentMaterial ScienceProduced polymers with enhanced ionic conductivity suitable for sensor applications .

Mechanism of Action

The mechanism of action of EINECS 282-140-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Biological Activity

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid, also known as a sulfonic acid derivative, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound's structure, characterized by a diethylamino group and a butane sulfonic acid moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • IUPAC Name : 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid
  • CAS Number : 35079-64-2
  • Molecular Formula : C14H24N2O3S
  • Molecular Weight : 300.42 g/mol
  • SMILES Notation : CCCCN(CCCCS(O)(=O)=O)C1=CC=C(N)C=C1

Biological Activity Overview

The biological activity of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid can be categorized into several key areas:

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the sulfonic acid group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cellular environments.

2. Neuroprotective Effects

In studies involving neuroprotection, compounds with diethylamino groups have shown promise in protecting neuronal cells from apoptosis. For instance, a related study demonstrated that derivatives could inhibit glycine transporters, leading to increased glycine levels and enhanced neuroprotection in models of neurodegenerative diseases .

3. Toxicological Profile

Toxicity assessments reveal that while some sulfonic acid derivatives exhibit low acute toxicity, comprehensive evaluations are necessary to establish safety profiles for therapeutic use. A report indicated that certain phenylsulfonic acids did not fit the designation of acutely toxic substances under specific exposure conditions .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the effects of a structurally similar compound on learning impairments in mice subjected to oxidative stress. The results indicated that administration of the compound significantly improved performance in passive avoidance tasks, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy

In vitro assays using Dihydrorhodamine123 (DHR123) as a probe for superoxide anion radicals demonstrated that related compounds could effectively reduce oxidative species in cultured cells. The fluorescence intensity correlated with the concentration of the sulfonic acid derivative, indicating dose-dependent antioxidant activity .

Data Tables

Property Value
IUPAC Name4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid
CAS Number35079-64-2
Molecular Weight300.42 g/mol
Antioxidant ActivityEffective at reducing oxidative stress
Neuroprotective EffectsImproved cognitive function in animal models

Comparison with Similar Compounds

4-[(4-Amino-3-methylphenyl)(isopropyl)amino]butane-1-sulphonic acid (CAS 64919-33-1)

  • Molecular Formula : C₁₈H₂₂N₄O₄S
  • Molecular Weight : 390.46 g/mol
  • Key Features: Isopropylamino group instead of diethylamino. Methyl substitution on the phenyl ring enhances steric hindrance and may reduce electron-donating capacity compared to the target compound. Reported in safety data sheets (GHS Rev.

4-[(4-Amino-3-methylphenyl)butylamino]butane-1-sulphonic acid (CAS 16318-87-9)

  • Molecular Formula : C₁₅H₂₆N₂O₃S
  • Molecular Weight : 314.44 g/mol
  • Key Features: Butylamino substituent increases hydrophobicity relative to the diethylamino group in the target compound. Smaller molecular weight (vs. C₁₈H₂₂N₄O₄S) suggests differences in solubility and reactivity .

Sulfonic Acid Derivatives with Additional Functional Groups

4-(Butane-1-sulfonyl)benzoic Acid (CAS 100059-51-6)

  • Molecular Formula : C₁₁H₁₄O₄S
  • Molecular Weight : 242.29 g/mol
  • Key Features: Benzoic acid moiety introduces carboxylic acid functionality, enabling dual acidity (sulfonic and carboxylic acid groups). Lacks the amino-phenyl linkage, limiting pH-responsive behavior compared to the target compound .

4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic Acid (CAS 6247-37-6)

  • Molecular Formula : C₂₃H₁₉N₃O₆S
  • Molecular Weight : 465.49 g/mol
  • Key Features: Anthraquinone backbone provides conjugated π-system, making it suitable for dye applications.

Azo Dyes with Sulfonic Acid Groups

Sodium 4-[[4-[[2-(Diethylamino)ethyl]sulphonyl]phenyl]azo]-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylate (CAS 85567-09-5)

  • Molecular Formula: Not explicitly provided, but inferred to include azo (-N=N-) and pyrazole rings.
  • Key Features :
    • Azo linkage and pyrazole ring enable chromophoric properties for dye applications.
    • Dual sulfonic acid groups enhance water solubility, similar to the target compound’s sulfonic acid moiety .

Research Implications

  • Electronic Effects: Diethylamino groups in the target compound likely enhance electron-donating capacity compared to isopropyl or butyl analogs, influencing reactivity in synthesis or binding interactions.
  • Solubility : Sulfonic acid groups universally improve water solubility, but hydrophobic substituents (e.g., butyl) may counterbalance this in certain analogs .
  • Safety : Substituents like methyl or isopropyl groups may alter toxicity profiles, as seen in GHS classifications for 64919-33-1 .

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